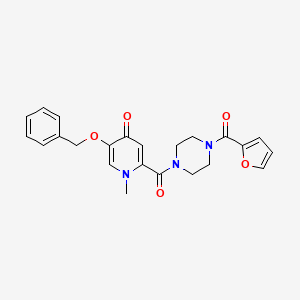

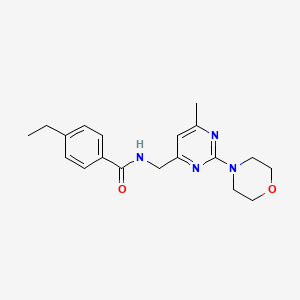

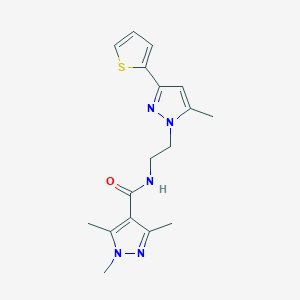

N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives involves the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions . The reaction pathway involves aldol condensation and subsequent intramolecular lactonization .Molecular Structure Analysis

The molecular structure of related compounds like “N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide” shows that the coumarin moiety is essentially planar . The cyclohexane ring adopts the usual chair conformation . There are two intramolecular hydrogen bonds involving the amide group .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, acetates and hydroxyl derivatives undergo facile rearrangement in an acid medium yielding 5-hydroxypyrano . Further treatment of acetates with alcohols, water, or nitrogen-containing compounds leads to various derivatives via nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they have a specific molecular formula and weight . For example, “N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide” has a molecular formula of C16H17NO3 and an average mass of 271.311 Da .Scientific Research Applications

Organic Synthesis Applications

Researchers have developed methodologies for synthesizing benzo[b]oxepines and 2H-chromenes, showcasing the versatility of 2H-chromene derivatives in organic synthesis. For instance, silver triflate-catalyzed cyclopropyl carbinol rearrangement offers a general approach to functionalized oxygen heterocycles, including 2H-chromenes, highlighting the compound's role in generating structurally diverse heterocyclic compounds (P. Chan et al., 2015).

Materials Science and Proton Exchange Membranes

In materials science, specifically for fuel cell applications, derivatives of sulfonated poly(ether sulfone)s have been synthesized for use as proton exchange membranes. This research underscores the compound's potential in enhancing fuel cell efficiency and durability, indicating its importance in the development of green energy technologies (Kazuya Matsumoto et al., 2009).

Catalytic Applications and Green Chemistry

The compound's derivatives have been explored for their catalytic applications, such as in the green synthesis of novel triflouromethyl-1H-benzo[f]chromenes. This synthesis demonstrates the compound's role in facilitating environmentally friendly chemical reactions, emphasizing its contribution to sustainable chemistry practices (Akbar Massoumi Shahi et al., 2018).

Antibacterial Activity

Research into the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, closely related to the compound , suggests potential applications in developing new antibacterial agents. These findings highlight the compound's relevance in medicinal chemistry and the search for novel antimicrobial compounds (A. Behrami & Florent Dobroshi, 2019).

Chemical Sensing

Furthermore, the compound's derivatives have been employed in developing chemosensors, such as for the selective detection of Cu2+ and H2PO4− ions. This application signifies the compound's importance in analytical chemistry, offering tools for environmental monitoring and biomedical diagnostics (Xianjiao Meng et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their antineoplastic activities. For example, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate has been shown to inhibit the malignant biological behaviors of non-small cell lung cancer via suppressing the EGFR/PI3K/AKT/mTOR signaling pathway .

properties

IUPAC Name |

N-(2-oxochromen-3-yl)-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c19-17-15(12-13-6-4-5-9-16(13)23-17)18-24(20,21)11-10-22-14-7-2-1-3-8-14/h1-9,12,18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWBYNCKSHIYSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2830255.png)

![N-butyl-3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2830256.png)

![N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2830257.png)

![Ethyl 6-methyl-2-(3-methylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2830262.png)

![6-(4-methoxyphenethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2830265.png)